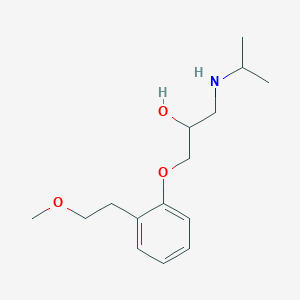

1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-7-5-4-6-13(15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZBCLSVVDPFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301167707 | |

| Record name | 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301167707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163685-38-9 | |

| Record name | 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163685-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ortho-Metoprolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163685389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301167707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 163685-38-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORTHO-METOPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D22C2BN68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol (Metoprolol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, a cardioselective β-1 adrenergic receptor blocker commonly known as Metoprolol.[1] The document details the core chemical reactions, experimental protocols, and quantitative data to support laboratory-scale and industrial synthesis.

Introduction

Metoprolol is a widely prescribed medication for the treatment of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1][2] It is a selective β₁ receptor antagonist, with its therapeutic effects primarily attributed to the (S)-enantiomer.[3] The most common synthetic route to Metoprolol involves a two-step process starting from 4-(2-methoxyethyl)phenol.[1][2] This guide will focus on this principal pathway, providing detailed experimental procedures and relevant data.

Core Synthesis Pathway

The synthesis of Metoprolol from 4-(2-methoxyethyl)phenol is typically achieved in two main steps:

-

Epoxidation: The reaction of 4-(2-methoxyethyl)phenol with an epihalohydrin, most commonly epichlorohydrin, in the presence of a base to form the epoxide intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.[1][2]

-

Amination: The ring-opening of the epoxide intermediate with isopropylamine to yield Metoprolol.[1][2]

This pathway is versatile and can be adapted for the synthesis of enantiomerically pure Metoprolol by utilizing a chiral epichlorohydrin.[3]

Visualization of the Synthesis Pathway

The following diagram illustrates the general synthetic workflow for Metoprolol.

Caption: General synthesis pathway for Metoprolol.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of Metoprolol.

Synthesis of the Epoxide Intermediate: 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

This step involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin. Several bases and solvent systems can be employed.

Protocol 1: Using Potassium Hydroxide in an Aqueous System

-

Materials:

-

Procedure:

-

To a suitable reactor, add 49.6 kg of deionized water.

-

While maintaining the temperature below 30°C, slowly add 7.93 kg (0.125 kmol) of potassium hydroxide pellets and stir until fully dissolved.[1]

-

Add 20 kg (0.131 kmol) of 4-(2-methoxyethyl)phenol to the reactor.[1]

-

Close the reactor, render the atmosphere inert (e.g., with nitrogen), and stir the mixture for 20 minutes to obtain an opaline solution.[1]

-

Over a period of 30 minutes, add 12.54 kg (0.135 kmol) of (R,S)-epichlorohydrin. The reaction mixture will form two layers.[1]

-

Heat the reaction mixture to 35±2°C and maintain this temperature for 6±1 hours.[1]

-

After the reaction is complete, distill the water-epichlorohydrin mixture under vacuum to obtain the crude epoxide intermediate as the residue.[1]

-

Protocol 2: Using Potassium Carbonate in Dimethylformamide (DMF)

-

Materials:

-

4-(2-methoxyethyl)phenol

-

Epichlorohydrin

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve 0.5 g of 4-(2-methoxyethyl)phenol in 20 mL of DMF.[4]

-

Stir the mixture for 5-10 minutes, then add 0.4 g of potassium carbonate.[4]

-

Continue stirring for 15 minutes to ensure thorough mixing.[4]

-

Slowly add epichlorohydrin dropwise to the reaction mixture.[4]

-

Heat the reaction under reflux at 70°C overnight (approximately 14 hours).[4]

-

After the reaction, cool the mixture to room temperature and perform a suitable work-up, such as extraction with an organic solvent.[4]

-

Synthesis of Metoprolol via Amination

This final step involves the ring-opening of the epoxide intermediate with isopropylamine.

Protocol 3: Amination in a Solvent-Free System

-

Materials:

-

Crude 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (from Protocol 1 or 2)

-

Isopropylamine

-

-

Procedure:

-

Transfer the crude epoxide intermediate to a suitable pressure-rated reaction vessel.[1]

-

Add an excess of isopropylamine.

-

Heat the reaction mixture to approximately 50-55°C.[5]

-

Stir the reaction until completion, which can be monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, distill the excess isopropylamine to obtain the crude Metoprolol base.[1]

-

Further purification can be achieved by crystallization or salt formation (e.g., with succinic or tartaric acid).[1]

-

Protocol 4: Amination in a Solvent

-

Materials:

-

1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

-

Isopropylamine

-

Methanol or Isopropanol

-

-

Procedure:

-

Dissolve the epoxide intermediate in a suitable solvent such as methanol or isopropanol.[1][3]

-

Add an excess of isopropylamine (typically 3-10 equivalents).[3]

-

Heat the reaction mixture under reflux (e.g., around 80°C if using methanol).[1][3]

-

Monitor the reaction by TLC until completion.[1]

-

After the reaction is complete, remove the solvent and excess isopropylamine under reduced pressure to yield the crude Metoprolol base.

-

Quantitative Data Summary

The following tables summarize the reaction conditions and yields reported for the synthesis of Metoprolol and its intermediate.

Table 1: Reaction Conditions for the Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Base | Sodium Hydroxide | Potassium Hydroxide | Potassium Carbonate |

| Solvent | Aqueous | Aqueous | Dimethylformamide (DMF) |

| Temperature | 0-25°C[5][6] | 35±2°C[1][5] | Room Temperature to 70°C[1][4] |

| Reaction Time | 15-20 hours[1][5][6] | 6±1 hours[1] | ~14 hours[4] |

| Yield | Not Specified | Not Specified | 51% (as brown oil)[1] |

Table 2: Reaction Conditions for the Synthesis of Metoprolol from the Epoxide Intermediate

| Parameter | Condition 1 | Condition 2 |

| Solvent | Solvent-free | Isopropyl alcohol |

| Temperature | 50-55°C[5] | Reflux[7] |

| Pressure | Atmospheric | 275-315 kPa (if solvent-free at 70±10°C)[5] |

| Isopropylamine | Excess | 3-6 equivalents[7] |

| Yield | Not Specified | ~95% (of theory)[7] |

Metoprolol's Mechanism of Action: A Simplified Signaling Pathway

Metoprolol functions by selectively blocking β₁-adrenergic receptors, primarily in the heart. This action antagonizes the effects of catecholamines (e.g., adrenaline), leading to a decrease in heart rate, cardiac output, and blood pressure.

Caption: Simplified signaling pathway of Metoprolol's mechanism of action.

This guide provides a foundational understanding of the synthesis of Metoprolol. For further details on specific analytical methods for reaction monitoring and final product characterization, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), readers are encouraged to consult specialized analytical literature.[2][8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. rjptonline.org [rjptonline.org]

- 5. US20090247642A1 - Synthesis and preparations of metoprolol and its salts - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. US6252113B1 - Manufacturing process of metoprolol - Google Patents [patents.google.com]

- 8. CN102295569B - Method for preparing (S) -metoprolol succinate - Google Patents [patents.google.com]

An In-depth Technical Guide to ortho-Metoprolol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ortho-Metoprolol, a positional isomer of the widely recognized β₁-selective adrenergic antagonist, Metoprolol. While the para-substituted isomer is the clinically utilized form, the ortho-isomer presents an important subject for structure-activity relationship (SAR) studies and as a reference standard in the synthesis and analysis of related compounds. This document details its chemical structure, physicochemical properties, synthetic pathways, and presumed pharmacological action.

Chemical Structure and Identification

ortho-Metoprolol, systematically named 1-[2-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol, is a structural analog of Metoprolol, differing in the substitution pattern on the phenoxy ring.[1] In ortho-Metoprolol, the (2-methoxyethyl) group is located at the 2-position (ortho), whereas in the common drug Metoprolol, it is at the 4-position (para).[1][2] This seemingly minor structural change can influence the molecule's physicochemical properties and its interaction with biological targets.

Chemical Structure of ortho-Metoprolol:

Physicochemical Properties

The physicochemical properties of ortho-Metoprolol are summarized in the table below and contrasted with its para-isomer. While experimental data for the ortho-isomer is limited, available information and predicted values are provided.

| Property | ortho-Metoprolol | para-Metoprolol (for comparison) |

| IUPAC Name | 1-[2-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol[3] | (RS)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol[4] |

| CAS Number | 163685-38-9[3] | 51384-51-1[2] |

| Molecular Formula | C₁₅H₂₅NO₃[1][5] | C₁₅H₂₅NO₃[4] |

| Molecular Weight | 267.36 g/mol [1][5] | 267.369 g/mol [4] |

| Melting Point | 64 - 66 °C[5] | 120 °C[4] |

| Boiling Point | 398.6 ± 37.0 °C (Predicted)[5] | 398 °C (estimate)[2] |

| pKa (basic) | Not available | 9.68 |

Synthesis of ortho-Metoprolol

The synthesis of ortho-Metoprolol is not as extensively documented as that of its para-isomer. However, a plausible synthetic route can be constructed based on established methods for aryloxypropanolamine synthesis. A key step is the preparation of the precursor, 2-(2-methoxyethyl)phenol.

Experimental Protocol: Synthesis of 2-(2-Methoxyethyl)phenol

A common method for the synthesis of the key intermediate, 2-(2-methoxyethyl)phenol, is the Williamson ether synthesis, starting from a protected catechol.[6]

Materials:

-

Protected catechol derivative (e.g., 2-hydroxyphenethyl alcohol)

-

Base (e.g., Potassium Carbonate)

-

Methoxyethylating agent (e.g., 2-bromoethyl methyl ether)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Water and Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Deprotonation: Dissolve the protected catechol (1 equivalent) in anhydrous DMF and add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for approximately 30 minutes.

-

Alkylation: Add 2-bromoethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to 60-80°C and monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Synthesis of ortho-Metoprolol from 2-(2-Methoxyethyl)phenol

Following the synthesis of the key phenolic intermediate, ortho-Metoprolol can be prepared in a two-step sequence involving the formation of an epoxide followed by its reaction with isopropylamine. This is analogous to the industrial synthesis of para-Metoprolol.[7]

Step 1: Epoxidation 2-(2-Methoxyethyl)phenol is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the corresponding epoxide, 1,2-epoxy-3-[2-(2-methoxyethyl)phenoxy]propane.[3]

Step 2: Amination The resulting epoxide is then subjected to a ring-opening reaction with isopropylamine. This reaction yields the final product, ortho-Metoprolol.[7]

Caption: Synthetic workflow for ortho-Metoprolol.

Spectroscopic Analysis

| Spectroscopic Data for para-Metoprolol | |

| ¹H NMR | The spectrum of para-Metoprolol tartrate in CDCl₃ shows characteristic signals for the aromatic protons, the methoxyethyl group, the isopropyl group, and the propanolamine backbone.[8] |

| IR Spectroscopy | The FT-IR spectrum of para-Metoprolol tartrate shows a broad peak for the hydrogen-bonded O-H group between 3000 and 3600 cm⁻¹, and several sp³ C-H bands between 2840 and 3000 cm⁻¹, indicative of the alkane chain.[9] |

| Mass Spectrometry | In mass spectrometry, para-Metoprolol typically shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns involve the cleavage of the side chain.[10][11] |

Pharmacology and Mechanism of Action

Structure-Activity Relationship (SAR)

The position of substituents on the aromatic ring of aryloxypropanolamine β-blockers plays a crucial role in their pharmacological activity. Some studies suggest that ortho-substituted compounds can be more potent β-blockers than their meta- or para-substituted counterparts.[12][13] Specifically, for β₁-selectivity, a common feature is a substitution at the para-position in the absence of a meta-substituent.[14] The pharmacology of ortho-Metoprolol has been investigated, and it is known to act as a beta-1 adrenergic receptor antagonist, leading to effects on heart rate and myocardial contractility.[1]

Presumed Mechanism of Action

By analogy with Metoprolol and other β₁-selective blockers, ortho-Metoprolol is presumed to act as a competitive antagonist at β₁-adrenergic receptors, which are predominantly located in cardiac tissue.[4][15] The binding of catecholamines (e.g., adrenaline and noradrenaline) to these receptors normally triggers a signaling cascade that increases heart rate, contractility, and conduction velocity.

By blocking these receptors, ortho-Metoprolol would prevent this downstream signaling. This leads to a reduction in the heart's workload and oxygen demand.[16]

References

- 1. 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol | 178968-81-5 | Benchchem [benchchem.com]

- 2. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|CAS 163685-38-9 [benchchem.com]

- 4. Metoprolol - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]

- 15. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Metoprolol: MedlinePlus Drug Information [medlineplus.gov]

In-Depth Technical Guide: Mechanism of Action of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, also known as ortho-Metoprolol, is a structural isomer of the widely used cardioselective β₁-adrenergic receptor antagonist, Metoprolol. This document provides a comprehensive overview of its mechanism of action, drawing upon the established pharmacology of β₁-blockers and data from its closely related para-isomer, Metoprolol. Due to the limited availability of specific quantitative data for the ortho-isomer in publicly accessible literature, data for Metoprolol is presented as a reference to infer the expected pharmacological profile.

Core Mechanism of Action

As a member of the aryloxypropanolamine class of β-blockers, the primary mechanism of action of this compound is the competitive, reversible antagonism of β₁-adrenergic receptors. These receptors are predominantly located in cardiac tissue.

β₁-Adrenergic Receptor Blockade

In the heart, stimulation of β₁-adrenergic receptors by endogenous catecholamines, such as norepinephrine and epinephrine, initiates a signaling cascade that leads to increased heart rate (positive chronotropy), enhanced myocardial contractility (positive inotropy), and increased atrioventricular (AV) nodal conduction velocity. By blocking these receptors, this compound inhibits these effects, resulting in:

-

Negative Chronotropic Effect: A reduction in heart rate.

-

Negative Inotropic Effect: A decrease in the force of myocardial contraction.

-

Reduced AV Nodal Conduction: A slowing of the electrical impulses through the AV node.

These actions collectively reduce myocardial oxygen demand, which is a key therapeutic goal in conditions such as angina pectoris and following a myocardial infarction.

Antihypertensive Effects

The antihypertensive effects of β₁-blockers are multifactorial and include:

-

Reduced Cardiac Output: A direct consequence of the negative chronotropic and inotropic effects.

-

Inhibition of Renin Release: β₁-adrenergic receptors in the juxtaglomerular apparatus of the kidneys regulate the release of renin. Blockade of these receptors reduces renin secretion, leading to decreased production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention.

-

Central Nervous System Effects: β-blockers can cross the blood-brain barrier and are thought to reduce sympathetic outflow from the central nervous system.

Signaling Pathway

The signaling pathway initiated by β₁-adrenergic receptor activation and its inhibition by an antagonist like this compound is depicted below.

Quantitative Data (Reference: Metoprolol)

| Parameter | Value | Receptor/System | Description |

| Binding Affinity (Ki) | |||

| 47 nM | β₁-Adrenergic Receptor | Dissociation constant for binding to the β₁ receptor. | |

| 2960 nM | β₂-Adrenergic Receptor | Dissociation constant for binding to the β₂ receptor. | |

| 10100 nM | β₃-Adrenergic Receptor | Dissociation constant for binding to the β₃ receptor. | |

| Selectivity | ~63-fold | β₁ vs β₂ | Ratio of Ki values (Ki(β₂)/Ki(β₁)), indicating selectivity for the β₁ receptor. |

| Functional Potency (IC₅₀) | 216 ± 36 ng/mL | In vivo chronotropic effect (control rats) | Concentration causing 50% inhibition of a physiological response.[1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of β₁-adrenergic receptor antagonists.

β₁-Adrenergic Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the β₁-adrenergic receptor.

Experimental Workflow:

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human β₁-adrenergic receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4) and determine the protein concentration using a suitable method (e.g., Bradford assay).

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well:

-

Total Binding: 25 µL of assay buffer, 25 µL of radioligand (e.g., [³H]-CGP 12177 at a concentration near its Kd), and 50 µL of the membrane preparation.

-

Non-specific Binding: 25 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol), 25 µL of radioligand, and 50 µL of the membrane preparation.

-

Competitive Binding: 25 µL of each concentration of the test compound, 25 µL of radioligand, and 50 µL of the membrane preparation.

-

-

Incubate the plate at 37°C for 60 minutes to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

-

Detection and Analysis:

-

Place the filter discs into scintillation vials and add a suitable volume of scintillation cocktail.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Assay for Negative Chronotropic Effects

This protocol describes an ex vivo method to assess the negative chronotropic effects of a test compound on isolated right atria.

Methodology:

-

Atria Preparation:

-

Humanely euthanize a laboratory animal (e.g., a Sprague-Dawley rat) in accordance with ethical guidelines.

-

Rapidly excise the heart and place it in ice-cold, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11).

-

Dissect the right atrium and mount it in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Attach one end of the atrium to a fixed support and the other end to an isometric force transducer to record the spontaneous beating rate.

-

Allow the preparation to equilibrate for at least 60 minutes under a resting tension of approximately 1 g.

-

-

Experimental Procedure:

-

After the equilibration period, record the baseline spontaneous beating rate.

-

Construct a cumulative concentration-response curve by adding the test compound to the organ bath in increasing concentrations.

-

Allow the beating rate to stabilize at each concentration before adding the next.

-

Record the beating rate at each concentration.

-

-

Data Analysis:

-

Express the change in beating rate at each concentration as a percentage of the baseline rate.

-

Plot the percentage change in heart rate against the logarithm of the test compound concentration.

-

Fit the data to a dose-response curve to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum effect).

-

Conclusion

This compound is a selective β₁-adrenergic receptor antagonist. Its mechanism of action involves the competitive blockade of β₁-adrenergic receptors, primarily in the heart, leading to negative chronotropic and inotropic effects. These actions underlie its potential therapeutic applications in cardiovascular diseases. While specific quantitative data for this ortho-isomer is limited, the well-established pharmacology of its para-isomer, Metoprolol, provides a strong basis for understanding its expected pharmacological profile. Further research is warranted to fully characterize the specific binding affinities and functional potencies of this particular positional isomer.

References

Pharmacological profile of ortho-Metoprolol

An In-Depth Technical Guide to the Pharmacological Profile of Metoprolol

Disclaimer: Initial searches for "ortho-Metoprolol" did not yield information on a compound with this specific nomenclature. The following guide provides a comprehensive pharmacological profile of the well-established β-blocker, Metoprolol, under the assumption that "ortho-Metoprolol" was a misnomer. Metoprolol is chemically designated as (RS)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol, with the active (S)-enantiomer and the less active (R)-enantiomer.

Introduction

Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely used in the clinical management of cardiovascular diseases, including hypertension, angina pectoris, heart failure, and arrhythmias.[1][2][3] Its therapeutic efficacy stems from its ability to selectively block β1-adrenergic receptors, primarily located in the heart, thereby reducing the effects of catecholamines like epinephrine and norepinephrine.[2][4][5] This guide provides a detailed overview of the pharmacological properties of Metoprolol, intended for researchers, scientists, and professionals in drug development.

Receptor Binding Affinity

Metoprolol exhibits a higher affinity for β1-adrenergic receptors compared to β2-adrenergic receptors, which is the basis for its cardioselectivity.[3][6] The binding affinity is stereoselective, with the (S)-enantiomer demonstrating a significantly higher affinity for β1-receptors than the (R)-enantiomer.[7]

Table 1: Receptor Binding Affinity of Metoprolol Enantiomers

| Enantiomer | Receptor | -log Equilibrium Dissociation Constant (pKd) | Affinity Difference (S vs. R) | Reference |

| (S)-Metoprolol | β1-adrenergic | 7.73 ± 0.10 | ~500-fold | [7] |

| (R)-Metoprolol | β1-adrenergic | 5.00 ± 0.06 | [7] | |

| (S)-Metoprolol | β2-adrenergic | 6.28 ± 0.06 | ~50-fold | [7] |

| (R)-Metoprolol | β2-adrenergic | 4.52 ± 0.09 | [7] |

Functional Activity

Metoprolol is a competitive antagonist at β1-adrenergic receptors with no intrinsic sympathomimetic activity.[4][8] Its antagonistic action leads to several key physiological effects:

-

Negative Inotropy: Decrease in myocardial contractility.[4][9]

-

Reduced Cardiac Output: A consequence of the negative chronotropic and inotropic effects.[8][10]

-

Antihypertensive Effect: Mediated by reduced cardiac output and suppression of renin release from the kidneys.[9][10][11]

At higher doses, the β1-selectivity of metoprolol diminishes, and it can also block β2-adrenoceptors, which are predominantly located in the bronchial and vascular musculature.[8][12]

Pharmacokinetics

The pharmacokinetic profile of Metoprolol is characterized by rapid and complete absorption, extensive metabolism, and a relatively short half-life.

Table 2: Pharmacokinetic Parameters of Metoprolol

| Parameter | Value | Reference |

| Bioavailability | ~50% (oral) | [4][8] |

| Protein Binding | ~12% | [8] |

| Volume of Distribution | 3.2 - 5.6 L/kg | [2][4] |

| Elimination Half-life | 3-7 hours | [4] |

| Metabolism | Hepatic (primarily via CYP2D6) | [8][13] |

| Excretion | Renal (urine) | [13] |

Metabolism

Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[8][13] The main metabolic pathways are O-demethylation and subsequent oxidation, α-hydroxylation, and N-dealkylation.[13] The metabolites are largely inactive and are excreted in the urine.[13] The genetic polymorphism of CYP2D6 can lead to significant inter-individual variability in Metoprolol plasma concentrations.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol provides a general framework for determining the binding affinity of Metoprolol to β-adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Kd) of Metoprolol for β1 and β2-adrenergic receptors.

Materials:

-

Membrane preparations from tissues expressing β1-receptors (e.g., guinea-pig left ventricular free wall) and β2-receptors (e.g., guinea-pig soleus muscle).[7]

-

Radioligand, such as [¹²⁵I]-(S)-pindolol.[7]

-

Metoprolol enantiomers ((S)- and (R)-forms).

-

Incubation buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled Metoprolol enantiomers in the incubation buffer.

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Analyze the competition binding data using non-linear regression to determine the IC50 (concentration of Metoprolol that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation. The pKd is the negative logarithm of the Ki.

Visualizations

Signaling Pathway of Metoprolol Action

Caption: Signaling pathway of Metoprolol's antagonistic action at the β1-adrenergic receptor.

Experimental Workflow for Receptor Binding Assay

Caption: General experimental workflow for determining receptor binding affinity using a radioligand assay.

References

- 1. fadavisat.mhmedical.com [fadavisat.mhmedical.com]

- 2. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metoprolol - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. The beta 1- and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]

- 10. Metoprolol Tartrate Tablets, USPRx only [dailymed.nlm.nih.gov]

- 11. litfl.com [litfl.com]

- 12. MetoPROLOL [handbook.bcehs.ca]

- 13. ClinPGx [clinpgx.org]

ortho-Metoprolol: An In-Depth Technical Guide to a Key Metoprolol Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol, a cardioselective β1-adrenergic receptor blocker, is a widely prescribed medication for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2][3] The stringent quality control of pharmaceutical active ingredients (APIs) is paramount to ensure patient safety and therapeutic efficacy. This involves the identification, quantification, and control of impurities that may arise during the synthesis or storage of the drug substance. One such process-related impurity is ortho-Metoprolol, also known as Metoprolol Impurity E in the European Pharmacopoeia (EP).[4] This isomer of Metoprolol differs in the substitution pattern on the phenoxy ring and its presence in the final drug product must be carefully monitored.

This in-depth technical guide provides a comprehensive overview of ortho-Metoprolol, including its synthesis, analytical quantification, and the regulatory landscape governing its limits in Metoprolol drug substances.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of ortho-Metoprolol is fundamental for the development of analytical methods and for its isolation and characterization.

| Property | Value |

| IUPAC Name | 1-[2-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |

| Synonyms | ortho-Metoprolol, Metoprolol EP Impurity E |

| CAS Number | 163685-38-9[4] |

| Molecular Formula | C₁₅H₂₅NO₃[4] |

| Molecular Weight | 267.37 g/mol [4] |

Synthesis of ortho-Metoprolol

The synthesis of ortho-Metoprolol is analogous to the manufacturing process of Metoprolol, with the key difference being the use of the ortho-substituted phenol precursor, 2-(2-methoxyethyl)phenol. The synthetic route typically involves a two-step process.

Experimental Protocol: Synthesis of ortho-Metoprolol

Step 1: Synthesis of 2-(2-methoxyethyl)phenol

The precursor, 2-(2-methoxyethyl)phenol, can be synthesized via a Williamson ether synthesis.

-

Materials:

-

2-Hydroxyphenethyl alcohol

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

2-Chloroethyl methyl ether

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

6M Hydrochloric acid

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-hydroxyphenethyl alcohol (1 equivalent) in the anhydrous solvent.

-

Add the base (2 equivalents) and stir the suspension.

-

To the stirred suspension, add 2-chloroethyl methyl ether (1.1 equivalents) dropwise at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may require heating to proceed to completion.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

The filtrate is then concentrated under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The crude product can be purified by column chromatography on silica gel to yield 2-(2-methoxyethyl)phenol.[5]

-

Step 2: Synthesis of ortho-Metoprolol

This step involves the reaction of 2-(2-methoxyethyl)phenol with epichlorohydrin, followed by a ring-opening reaction with isopropylamine.[6][7][8]

-

Materials:

-

2-(2-methoxyethyl)phenol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Isopropylamine

-

Toluene

-

Water

-

-

Procedure:

-

Dissolve 2-(2-methoxyethyl)phenol in water and add a solution of sodium hydroxide.

-

Add epichlorohydrin to the reaction mixture and heat to 50-70°C.

-

After the reaction is complete, separate the organic phase.

-

The resulting epoxide intermediate is then reacted with an excess of isopropylamine, which can be done with or without a solvent.

-

The reaction mixture is heated to facilitate the ring-opening of the epoxide.

-

After the reaction is complete, the excess isopropylamine and any solvent are removed under reduced pressure.

-

The crude ortho-Metoprolol is then purified, for example, by extraction into toluene and subsequent purification steps.

-

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Metoprolol - Wikipedia [en.wikipedia.org]

- 3. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Metoprolol EP Impurity E | 163685-38-9 | SynZeal [synzeal.com]

- 5. benchchem.com [benchchem.com]

- 6. EP0942899B1 - Manufacturing process of metoprolol - Google Patents [patents.google.com]

- 7. repository.ias.ac.in [repository.ias.ac.in]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of ortho-Metoprolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ortho-Metoprolol, an isomer of the widely recognized beta-blocker, Metoprolol. While Metoprolol is a selective β1 receptor blocker, the study of its isomers is crucial for understanding structure-activity relationships and identifying potential impurities in bulk drug manufacturing.[1] This document details the synthetic pathway, experimental protocols, and analytical characterization of ortho-Metoprolol.

Synthesis of ortho-Metoprolol

The synthesis of ortho-Metoprolol follows a similar pathway to the well-established synthesis of Metoprolol, with the primary difference being the starting material.[2][3] The synthesis is a two-step process beginning with the etherification of 2-(2-methoxyethyl)phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with isopropylamine.

Synthetic Pathway

The reaction scheme involves the formation of an epoxide intermediate from 2-(2-methoxyethyl)phenol, which is then subjected to amination to yield the final product, ortho-Metoprolol.

Caption: Synthesis pathway of ortho-Metoprolol.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-((2-(2-methoxyethyl)phenoxy)methyl)oxirane (Epoxide Intermediate)

-

To a solution of 2-(2-methoxyethyl)phenol in a suitable solvent (e.g., ethanol), add a stoichiometric equivalent of sodium hydroxide.[4]

-

Stir the mixture at room temperature until the phenol is completely dissolved.

-

Add an excess of epichlorohydrin to the reaction mixture.

-

Heat the reaction to a temperature of approximately 60-70°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).[4]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide intermediate.

-

Purify the intermediate by column chromatography if necessary.

Step 2: Synthesis of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol (ortho-Metoprolol)

-

Dissolve the purified epoxide intermediate in a suitable solvent such as isopropanol or methanol.

-

Add an excess of isopropylamine to the solution.[2]

-

Stir the reaction mixture at a temperature of 30-50°C for several hours.[2] Monitor the reaction by TLC.

-

Upon completion, remove the solvent and excess isopropylamine under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield pure ortho-Metoprolol.[2]

Characterization of ortho-Metoprolol

The structural elucidation and purity assessment of the synthesized ortho-Metoprolol are performed using various spectroscopic and chromatographic techniques.

Characterization Workflow

The following workflow outlines the standard procedure for the analytical characterization of the synthesized compound.

Caption: Workflow for the characterization of ortho-Metoprolol.

Spectroscopic Data

The following tables summarize the expected quantitative data from the characterization of ortho-Metoprolol. The data for the closely related isomer, Metoprolol, is provided for reference.

Table 1: Expected ¹H NMR Spectral Data (Note: Data for Metoprolol is from existing literature.[5][6] Shifts for ortho-Metoprolol are predicted and will differ, particularly in the aromatic region.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) for ortho-Metoprolol | Reference Chemical Shift (δ, ppm) for Metoprolol (in CDCl₃) [5][6] |

| Aromatic (Ar-H) | ~6.8 - 7.3 (multiplet) | 6.78-6.79, 7.07-7.10 |

| -OCH₂- (ether) | ~4.0 | 3.98-4.01 |

| -CH(OH)- | ~3.9 | 3.89-3.92 |

| -CH₂- (ethyl) | ~3.5 | 3.53-3.56 |

| -OCH₃ | ~3.3 | 3.34 |

| -CH₂-N- | ~2.8 | 2.78-2.81 |

| -CH(NH)- | ~2.8 | 2.78-2.81 |

| -CH(CH₃)₂ | ~1.1 | 1.34-1.37 |

Table 2: Expected ¹³C NMR Spectral Data (Note: Data for Metoprolol is from existing literature.[7] Shifts for ortho-Metoprolol are predicted.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) for ortho-Metoprolol | Reference Chemical Shift (δ, ppm) for Metoprolol [7] |

| Aromatic (quaternary) | ~157, ~130, ~121 | 157.9, 130.4 |

| Aromatic (CH) | ~129, ~121, ~114, ~112 | 129.7, 114.5 |

| -OCH₂- (ether) | ~72 | 72.1 |

| -CH(OH)- | ~69 | 69.1 |

| -CH₂- (ethyl) | ~71 | 71.8 |

| -OCH₃ | ~59 | 59.0 |

| -CH₂-N- | ~50 | 50.8 |

| -CH(NH)- | ~49 | 49.6 |

| -CH(CH₃)₂ | ~23 | 23.2 |

Table 3: Mass Spectrometry and IR Spectroscopy Data (Note: Data for Metoprolol is from existing literature.)[6][8][9]

| Technique | Parameter | Expected Value for ortho-Metoprolol | Reference Value for Metoprolol |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ | 268.1856 | 268.0[10] |

| Molecular Weight | 267.36 g/mol | 267.36 g/mol [1] | |

| IR Spectroscopy (cm⁻¹) | O-H stretch | ~3300-3500 (broad) | ~3200-3500[9] |

| N-H stretch | ~3100-3300 | ~2913[11] | |

| C-H stretch (aromatic) | ~3000-3100 | - | |

| C-H stretch (aliphatic) | ~2850-3000 | - | |

| C=C stretch (aromatic) | ~1450-1600 | - | |

| C-O stretch (ether) | ~1050-1250 | - |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving 5-10 mg of purified ortho-Metoprolol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra to assign chemical shifts, determine coupling constants, and integrate proton signals. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignments.[7]

Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

High-resolution mass spectrometry (e.g., Q-TOF) can be used to confirm the elemental composition.[12]

Infrared (IR) Spectroscopy

-

Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C-O).[8][13]

Conclusion

This guide outlines a robust methodology for the synthesis and comprehensive characterization of ortho-Metoprolol. The described synthetic route is an adaptation of the established procedure for Metoprolol, providing a reliable pathway to obtain the ortho-isomer. The characterization techniques and expected data provide a framework for the structural verification and purity assessment of the synthesized compound. This information is valuable for researchers in medicinal chemistry, drug development, and quality control, enabling further investigation into the pharmacological properties and analytical profile of Metoprolol-related substances.

References

- 1. rjptonline.org [rjptonline.org]

- 2. CN103102281A - Synthesis method of metoprolol succinate - Google Patents [patents.google.com]

- 3. Improved Synthesis And Preparation Of Metoprolol And Its Salts [quickcompany.in]

- 4. Synthesis method of metoprolol succinate isomer impurities - Eureka | Patsnap [eureka.patsnap.com]

- 5. hmdb.ca [hmdb.ca]

- 6. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Spectral data analyses and structure elucidation of metoprolol tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation and characterization of metoprolol controlled-release solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation and characterization of metoprolol tartrate containing matrix type transdermal drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Stereoselective Biological Activity of Metoprolol Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Metoprolol, a widely prescribed β1-selective adrenoceptor antagonist, is a chiral molecule clinically administered as a racemic mixture of its (R)- and (S)-enantiomers. While chemically identical in composition, these stereoisomers exhibit profound differences in their biological activity, a critical consideration in drug development and personalized medicine. This technical guide provides a comprehensive analysis of the distinct pharmacodynamic and pharmacokinetic profiles of (R)- and (S)-metoprolol, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Pharmacodynamic Profile: Stereoselectivity at the β1-Adrenoceptor

The primary therapeutic action of metoprolol is the competitive blockade of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1] This antagonism mitigates the effects of catecholamines like norepinephrine and epinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[1] Experimental evidence unequivocally demonstrates that this therapeutic β-blocking activity resides almost exclusively in the (S)-enantiomer.[1][2]

(S)-Metoprolol exhibits a significantly higher binding affinity for the β1-adrenoceptor compared to its (R)-counterpart.[1] In vitro studies have quantified this disparity, revealing the highly stereoselective nature of metoprolol's interaction with its target receptor.

Quantitative Analysis of Receptor Binding Affinity

The following table summarizes the binding affinities of metoprolol enantiomers for β1- and β2-adrenergic receptors.

| Enantiomer | β1-Adrenoceptor Affinity (-log Ki) | β2-Adrenoceptor Affinity (-log Ki) | β1-Selectivity Ratio (vs. β2) |

| (S)-Metoprolol | 7.73 ± 0.10 | 6.28 ± 0.06 | ~30 |

| (R)-Metoprolol | 5.00 ± 0.06 | 4.52 ± 0.09 | ~3 |

Data sourced from competition binding experiments using membranes from guinea-pig left ventricular free wall (predominantly β1) and soleus muscle (β2).[1]

The data clearly indicates that (S)-metoprolol is approximately 500 times more potent in binding to the β1-adrenoceptor than (R)-metoprolol.[1] This substantial difference in affinity underscores the fact that the therapeutic efficacy of racemic metoprolol is primarily attributable to the (S)-enantiomer.[1] While the (S)-form demonstrates a 30-fold selectivity for β1 over β2 receptors, the (R)-form is nearly non-selective.[3]

Signaling Pathway of β1-Adrenergic Receptor Antagonism

Metoprolol exerts its effects by competitively inhibiting the binding of endogenous catecholamines to β1-adrenoceptors. This blockade disrupts the downstream signaling cascade that would normally lead to increased cardiac activity.

Experimental Protocols

Radioligand Competition Binding Assay for Receptor Affinity Determination

This protocol outlines the methodology for determining the binding affinity (Ki) of metoprolol enantiomers to β1- and β2-adrenergic receptors.

Detailed Methodology:

-

Membrane Preparation:

-

Tissues rich in the target receptors (e.g., guinea-pig left ventricular free wall for β1, and soleus muscle for β2) are homogenized in a suitable buffer.[3]

-

The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors.

-

The final membrane pellet is resuspended in a buffer, and the protein concentration is determined.

-

-

Competition Binding Assay:

-

A constant concentration of a radiolabeled ligand that binds to the receptor of interest (e.g., [125I]-(S)-pindolol) is incubated with the prepared membranes.[3]

-

Increasing concentrations of the unlabeled competing ligand (i.e., (S)-metoprolol or (R)-metoprolol) are added to the incubation mixture.

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Pharmacokinetic Profile: Stereoselective Metabolism

Metoprolol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.[4][5] This metabolism is stereoselective and depends on an individual's CYP2D6 phenotype.[4]

In individuals who are extensive or normal metabolizers of CYP2D6, the (S)-metoprolol area under the plasma concentration-time curve (AUC) is significantly higher than that of (R)-metoprolol, indicating that CYP2D6 preferentially metabolizes the (R)-enantiomer.[5] Conversely, in poor metabolizers, the AUC of (S)-metoprolol is lower than that of (R)-metoprolol.[6]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for the enantiomers of metoprolol.

| Parameter | (S)-Metoprolol | (R)-Metoprolol | Notes |

| Cmax (Maximum Plasma Concentration) | Higher | Lower | In extensive metabolizers.[7][8] |

| Tmax (Time to Cmax) | Higher | Lower | [8] |

| AUC (Area Under the Curve) | Higher | Lower | In extensive metabolizers.[7][8] |

| Elimination Half-life | 3 to 7 hours (racemate) | 3 to 7 hours (racemate) | [4][9] |

| Plasma Protein Binding | ~12% (racemate) | ~12% (racemate) | [9] |

| Renal Clearance | Slight stereoselectivity in favor of (R)-(+)-metoprolol, but this is a minor elimination pathway.[10][11] |

Note: The specific values for Cmax, Tmax, and AUC can vary significantly based on dosage, formulation (immediate-release vs. extended-release), and the individual's CYP2D6 genotype.

Clinical Implications and Future Directions

The pronounced stereoselectivity in the pharmacodynamics and pharmacokinetics of metoprolol has significant clinical implications. The therapeutic effect is almost entirely due to the (S)-enantiomer, while the (R)-enantiomer contributes little to the desired β1-blockade but may be associated with side effects.[2] This has led to the development and clinical use of chirally pure (S)-metoprolol, which can be administered at half the dose of the racemate to achieve a comparable therapeutic effect.[2]

For drug development professionals, understanding the stereoselective properties of chiral drugs like metoprolol is paramount. Future research may focus on:

-

Developing more selective and potent β1-blockers with favorable pharmacokinetic profiles.

-

Investigating the potential for repurposing the less active enantiomers of existing drugs for new therapeutic indications.

-

Personalizing drug therapy based on an individual's pharmacogenomic profile, particularly for drugs metabolized by polymorphic enzymes like CYP2D6.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Pharmacokinetics of Metoprolol: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

In-Depth Technical Guide: Beta-Adrenergic Receptor Binding Affinity of Metoprolol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of metoprolol for beta-adrenergic receptors (β-ARs). Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely prescribed for cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] This document details the quantitative binding data for its enantiomers, outlines the experimental protocols used to determine these affinities, and illustrates the associated signaling pathways.

A Note on "ortho-Metoprolol": The term "ortho-metoprolol" is not a standard chemical designation for a known positional isomer or derivative of metoprolol in the pharmacological literature. Metoprolol is characterized by a para-(2-methoxyethyl)phenoxy group. Its primary active metabolite is α-hydroxymetoprolol, and its main inactive metabolite is O-demethylated metoprolol, which is further oxidized to metoprolol acid.[2][3] This guide will, therefore, focus on the well-characterized enantiomers of metoprolol and its principal active metabolite, α-hydroxymetoprolol.

Quantitative Binding Affinity Data

Metoprolol is administered clinically as a racemic mixture of its (S)- and (R)-enantiomers. The β1-blocking activity resides predominantly in the (S)-enantiomer.[3] The binding affinity of these enantiomers for β1- and β2-adrenergic receptors has been quantified using radioligand binding assays. The affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Studies have shown that the (S)-enantiomer of metoprolol has a significantly higher affinity for the β1-receptor compared to the (R)-enantiomer.[4] The selectivity for the β1-receptor over the β2-receptor is also a key characteristic of metoprolol, with a selectivity ratio of approximately 30 to 40-fold.[5]

| Compound | Receptor Subtype | pKi (-log Ki) [Mean ± S.D.] | Species | Tissue/Cell Source |

| (S)-Metoprolol | β1 | 7.73 ± 0.10 | Guinea Pig | Left ventricular free wall |

| β2 | 6.28 ± 0.06 | Guinea Pig | Soleus muscle | |

| (R)-Metoprolol | β1 | 5.00 ± 0.06 | Guinea Pig | Left ventricular free wall |

| β2 | 4.52 ± 0.09 | Guinea Pig | Soleus muscle |

Data sourced from a competitive binding experiment using [125I]-(S)-pindolol as the radioligand.[4]

Experimental Protocols

The determination of binding affinities for compounds like metoprolol at β-adrenergic receptors is predominantly carried out using competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol provides a generalized procedure for determining the Ki of a test compound at β1- and β2-adrenergic receptors expressed in cell membranes.

1. Membrane Preparation:

-

Source: Tissues rich in the desired receptor subtype (e.g., guinea pig left ventricular free wall for β1, soleus muscle for β2) or cultured cells stably expressing the human β1- or β2-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Homogenization: Mince the tissue or harvest cells and suspend in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

Centrifugation:

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Collect the supernatant and perform a high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

-

Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation to wash the membranes.

-

Final Preparation: Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4). Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Store aliquots at -80°C.

2. Competitive Binding Assay:

-

Materials:

-

Prepared cell membranes.

-

Radioligand: A high-affinity β-adrenergic antagonist, e.g., [125I]-(S)-pindolol or [125I]Iodocyanopindolol (ICYP). The concentration should be at or below its Kd for the receptor.

-

Test Compound: Unlabeled metoprolol enantiomers or metabolites, prepared in a series of dilutions.

-

Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-selective β-blocker like propranolol.

-

Assay Buffer.

-

-

Procedure (96-well plate format):

-

Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a saturating concentration of the non-selective antagonist (e.g., propranolol).

-

Competition Wells: Add membrane preparation, radioligand, and increasing concentrations of the test compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

3. Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding (counts from NSB wells) from the total binding and the binding at each concentration of the test compound.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site or two-site competition model and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

Logical Relationships and Signaling Pathways

Caption: Workflow for a competitive radioligand binding assay.

Caption: Canonical β1-adrenergic receptor signaling pathway.

References

- 1. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. meded101.com [meded101.com]

- 5. Comparative Effectiveness of Two Beta Blockers in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preliminary In Vitro Studies of Metoprolol Metabolites and the Significance of Ortho-Substitution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol, a cardioselective β1-adrenergic receptor antagonist, is a widely prescribed medication for the management of cardiovascular diseases.[1] Its therapeutic efficacy is primarily attributed to the (S)-enantiomer, which exhibits significantly higher affinity for the β1-adrenoceptor compared to the (R)-enantiomer.[2] Following administration, metoprolol undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6, leading to the formation of several metabolites.[3] The most significant of these are α-hydroxymetoprolol and O-demethylmetoprolol.[3]

This technical guide provides a comprehensive overview of the preliminary in vitro studies concerning the principal metabolites of metoprolol. It also addresses the concept of "ortho-Metoprolol," a term that does not correspond to a known metabolite but rather points towards the broader pharmacological relevance of ortho-substitution in the phenoxy ring of β-blockers. This document summarizes key quantitative data, details experimental protocols for relevant in vitro assays, and provides visualizations of metabolic and signaling pathways to support further research and development in this area.

Data Presentation: In Vitro Pharmacological Data

The in vitro beta-adrenoceptor affinity of metoprolol enantiomers has been quantified, providing a basis for understanding their differential pharmacological activity. While specific quantitative data for the metabolites remain less defined in publicly available literature, the relative activity of α-hydroxymetoprolol has been reported.

Table 1: In Vitro Beta-Adrenoceptor Affinity of Metoprolol Enantiomers [2]

| Compound | Receptor Subtype | -log Ki (M) |

| (S)-Metoprolol | β1 | 7.73 ± 0.10 |

| β2 | 6.28 ± 0.06 | |

| (R)-Metoprolol | β1 | 5.00 ± 0.06 |

| β2 | 4.52 ± 0.09 |

Table 2: In Vitro Beta-Blocking Potency of Metoprolol Metabolites

| Compound | Relative Potency vs. Metoprolol | Reference |

| α-hydroxymetoprolol | Approximately 1/10th | [3][4] |

| O-demethylmetoprolol | Not well characterized in vitro |

Experimental Protocols

In Vitro Metabolism of Metoprolol

The following protocol provides a general framework for studying the in vitro metabolism of metoprolol using human liver microsomes.

Objective: To identify the metabolites of metoprolol and characterize the kinetics of their formation.

Materials:

-

Human liver microsomes (HLMs)

-

Metoprolol solution

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Quench solution (e.g., ice-cold acetonitrile)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a reaction mixture containing HLMs and metoprolol in phosphate buffer.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction at 37°C with gentle shaking for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold quench solution.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the presence of metabolites using a validated LC-MS/MS method.

Radioligand Binding Assay for Beta-Adrenoceptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for β1- and β2-adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for β-adrenoceptor subtypes.

Materials:

-

Cell membranes prepared from tissues or cell lines expressing β1- or β2-adrenoceptors (e.g., guinea-pig left ventricular free wall for β1, and soleus muscle for β2).[2]

-

Radioligand (e.g., [125I]-(S)-pindolol).[2]

-

Test compounds (e.g., (S)-metoprolol, (R)-metoprolol, and metabolites).

-

Non-specific binding control (e.g., a high concentration of a non-selective antagonist like propranolol).

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter or gamma counter.

Procedure:

-

In a series of tubes, combine the cell membranes, radioligand at a fixed concentration (approximately its Kd), and varying concentrations of the test compound.

-

Include tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-selective antagonist).

-

Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Caption: Metabolic pathways of Metoprolol.

References

Solubility and stability of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

An In-depth Technical Guide on the Solubility and Stability of Metoprolol

Introduction

1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, commonly known as Metoprolol, is a cardioselective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and heart failure.[1] It is available in two primary salt forms: Metoprolol Tartrate, an immediate-release formulation, and Metoprolol Succinate, an extended-release formulation.[1][2] The physicochemical properties of Metoprolol, particularly its solubility and stability, are critical determinants of its bioavailability, formulation development, and therapeutic efficacy. The free base of Metoprolol exists as a waxy white solid, while its salt forms are typically fine crystalline powders, which are more suitable for manufacturing processes.[3]

This technical guide provides a comprehensive overview of the solubility and stability of Metoprolol, detailing its behavior in various solvents and under different stress conditions. It includes detailed experimental protocols for analysis and visual diagrams of key pathways and workflows to support researchers, scientists, and drug development professionals.

Solubility Profile

The solubility of Metoprolol is highly dependent on its salt form and the solvent system used. The tartrate and succinate salts exhibit different solubility characteristics, which influences their formulation and application.

Aqueous and Buffer Solubility

Metoprolol salts are generally characterized by high water solubility. Metoprolol Succinate is described as freely soluble in water.[3] Similarly, Metoprolol Tartrate is very soluble in water, with a reported solubility of over 1000 mg/mL.[4][5]

| Salt Form | Solvent/Buffer | Approximate Solubility | Reference |

| Metoprolol Succinate | Water | Freely Soluble | [3] |

| Metoprolol Succinate | PBS (pH 7.2) | 5 mg/mL | [6] |

| Metoprolol Tartrate | Water | > 1000 mg/mL | [4][5] |

Table 1: Aqueous and Buffer Solubility of Metoprolol Salts

Organic Solvent Solubility

The solubility of Metoprolol in organic solvents varies significantly, which is a key consideration for purification, analysis, and the preparation of stock solutions. Metoprolol succinate's solubility in a range of alcohols was found to increase with temperature.[7] At a fixed temperature, the mole fraction solubility of metoprolol succinate in various solvents was observed to be in the order of methanol > ethanol > n-butanol > n-propanol > isopropanol > acetone > ethyl acetate.[7]

| Salt Form | Solvent | Approximate Solubility | Temperature | Reference |

| Metoprolol Succinate | DMSO | 10 mg/mL | Not Specified | [6] |

| Metoprolol Succinate | Dimethyl Formamide | 2 mg/mL | Not Specified | [6] |

| Metoprolol Succinate | Methanol | Soluble | Not Specified | [3] |

| Metoprolol Succinate | Ethanol | Sparingly Soluble | Not Specified | [3] |

| Metoprolol Succinate | Dichloromethane | Slightly Soluble | Not Specified | [3] |

| Metoprolol Succinate | Acetone | Practically Insoluble | Not Specified | [3] |

| Metoprolol Succinate | Ethyl Acetate | Practically Insoluble | Not Specified | [3] |

| Metoprolol Tartrate | Methanol | > 500 mg/mL | Not Specified | [4][5] |

| Metoprolol Tartrate | Chloroform | 496 mg/mL | Not Specified | [4][5] |

| Metoprolol Tartrate | Ethanol | 31 mg/mL | 25°C | [5] |

| Metoprolol Tartrate | DMSO | 100 mg/mL | 25°C | [5] |

| Metoprolol Tartrate | Acetone | 1.1 mg/mL | Not Specified | [4] |

| Metoprolol Tartrate | Acetonitrile | 0.89 mg/mL | Not Specified | [4] |

Table 2: Organic Solvent Solubility of Metoprolol Salts

Stability Profile

The stability of Metoprolol is crucial for ensuring its safety and efficacy throughout its shelf life. Degradation can be induced by various factors including pH, temperature, light, and oxidizing agents.

pH and Hydrolytic Stability

Forced degradation studies indicate that Metoprolol's stability is pH-dependent. Extensive degradation of Metoprolol Succinate has been observed in alkaline (basic) conditions.[8] The drug shows greater stability in acidic and neutral media.[8][9]